molecular formula C9H18 B155982 cis,trans,cis-1,2,3-Trimethylcyclohexane CAS No. 1839-88-9

cis,trans,cis-1,2,3-Trimethylcyclohexane

Cat. No.: B155982
CAS No.: 1839-88-9
M. Wt: 126.24 g/mol
InChI Key: DQTVJLHNWPRPPH-JVHMLUBASA-N
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Description

cis,trans,cis-1,2,3-Trimethylcyclohexane: is an organic compound with the molecular formula C₉H₁₈ . It is a stereoisomer of trimethylcyclohexane, characterized by the specific spatial arrangement of its methyl groups on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis,trans,cis-1,2,3-Trimethylcyclohexane typically involves the hydrogenation of aromatic precursors or the cyclization of appropriate linear precursors under specific conditions. One common method is the catalytic hydrogenation of 1,2,3-trimethylbenzene using a palladium or platinum catalyst under high pressure and temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: cis,trans,cis-1,2,3-Trimethylcyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Chlorine (Cl₂), bromine (Br₂), UV light, heat

Major Products Formed:

Scientific Research Applications

cis,trans,cis-1,2,3-Trimethylcyclohexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis,trans,cis-1,2,3-Trimethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo conformational changes, which can influence its binding to receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

  • Cyclohexane, 1,2,3-trimethyl-, (1α,2β,3α)
  • Cyclohexane, 1,2,3-trimethyl-, (1α,2α,3α)
  • Cyclohexane, 1,2,3-trimethyl-, (1α,2α,3β)

Uniqueness: cis,trans,cis-1,2,3-Trimethylcyclohexane is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its stereoisomers. This unique arrangement of methyl groups can influence the compound’s reactivity, stability, and interactions with other molecules .

Properties

IUPAC Name

(1R,3S)-1,2,3-trimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTVJLHNWPRPPH-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025638, DTXSID701025636
Record name (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1839-88-9, 1678-81-5
Record name (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis,trans,cis-1,2,3-Trimethylcyclohexane
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cis,trans,cis-1,2,3-Trimethylcyclohexane
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cis,trans,cis-1,2,3-Trimethylcyclohexane
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cis,trans,cis-1,2,3-Trimethylcyclohexane
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cis,trans,cis-1,2,3-Trimethylcyclohexane
Reactant of Route 6
cis,trans,cis-1,2,3-Trimethylcyclohexane

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